Sequence-Dependent Substrate Recognition by Tripeptidyl Aminopeptidase
H-Phe-Pro-Ala-betana (β-naphthylamide of Phe-Pro-Ala) is cleaved by tripeptidyl aminopeptidase, whereas the sequence isomer H-Ala-Phe-Pro-βNA (β-naphthylamide of Ala-Phe-Pro) is not a substrate for the same enzyme [1]. This differential cleavage represents a binary (active vs. inactive) distinction that is critical for assay design.
| Evidence Dimension | Enzymatic cleavage (substrate vs. non-substrate) |
|---|---|
| Target Compound Data | Cleaved (active substrate) |
| Comparator Or Baseline | H-Ala-Phe-Pro-βNA (sequence isomer) |
| Quantified Difference | Complete lack of cleavage for the comparator |
| Conditions | Tripeptidyl aminopeptidase from bovine anterior pituitary, pH 4.0 |
Why This Matters
This binary specificity eliminates the risk of false-negative results when selecting a substrate for tripeptidyl aminopeptidase assays.
- [1] Doebber, T.W.; Divor, A.R.; Ellis, S. Identification of a tripeptidyl aminopeptidase in the anterior pituitary gland: effect on the chemical and biological properties of rat and bovine growth hormones. Endocrinology, 1978, 103, 1794-1804. PMID: 748018 View Source
